2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid: is a complex organic compound featuring a quinoline core substituted with a methoxy group and a carboxylic acid group, along with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and 6-methoxyquinoline.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, potentially yielding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated quinolines and benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
6-Methoxyquinoline-4-carboxylic acid: Lacks the benzodioxole moiety, which may reduce its biological activity.
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid: Lacks the methoxy group, which may alter its electronic properties and reactivity.
Uniqueness
The presence of both the benzodioxole moiety and the methoxy group in 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid makes it unique. These functional groups contribute to its distinct electronic properties and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-22-11-3-4-14-12(7-11)13(18(20)21)8-15(19-14)10-2-5-16-17(6-10)24-9-23-16/h2-8H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDVFDNJNAOVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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